Verruculogen
Overview
Description
Verruculogen is a mycotoxin produced by certain strains of Aspergillus, belonging to a class of naturally occurring 2,5-diketopiperazines . It is an annulated analogue of cyclo(L-tryptophan-L-proline), which is part of the most abundant and structurally diverse class of tryptophan-proline 2,5-diketopiperazine natural products . This compound is known for its neurotoxic properties, causing tremors in mice and acting as a potent blocker of calcium-activated potassium channels .
Mechanism of Action
Target of Action
Verruculogen primarily targets the GABA (Gamma-Aminobutyric Acid) system in the central nervous system (CNS) . GABA is a major inhibitory neurotransmitter in the CNS, and its primary role is to reduce neuronal excitability .
Mode of Action
This compound interacts with its target by decreasing the levels of GABA in the CNS . This decrease in GABA levels is believed to be the primary mechanism through which this compound induces its effects .
Biochemical Pathways
The decrease in GABA levels caused by this compound affects the GABAergic pathways in the CNS . This disruption can lead to a variety of downstream effects, including increased neuronal excitability and induction of tremors .
Pharmacokinetics
It is known that this compound is a mycotoxin produced by certain strains of aspergillus, and it may be found in contaminated cereal crops such as oats, barley, millet, corn, and rice . Therefore, it can be inferred that this compound can be absorbed through ingestion of contaminated food.
Result of Action
The primary result of this compound’s action is the induction of tremors in animals . This is believed to be due to the loss of inhibitory GABA function in the CNS, leading to increased neuronal excitability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of this compound in the environment is dependent on the presence of certain strains of Aspergillus that produce this mycotoxin . Additionally, the consumption of contaminated food can influence the bioavailability and thus the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Verruculogen interacts with various biomolecules, particularly enzymes and proteins. It is a potent blocker of calcium-activated potassium channels . This interaction with potassium channels plays a significant role in its biochemical activity .
Cellular Effects
This compound has been found to modify the electrophysiological properties of human nasal epithelial cells . It decreases the transepithelial resistance and increases potential differences . It also produces tremors in mice due to its neurotoxic properties .
Molecular Mechanism
This compound inhibits potassium transport by blocking the calcium-induced activation signal and precludes potassium from entering the selectivity filter . This mechanism of action is how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in studies where it was found to decrease GABA levels in mouse central nervous system . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a concentration of 10^-8 M, this compound had effects similar to the whole filtrate . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
It is known that this compound is a product of the secondary metabolism of certain strains of Aspergillus .
Transport and Distribution
It is known that this compound is associated with both mycelium and conidia extracts .
Subcellular Localization
Given its interactions with potassium channels and its effects on the electrophysiological properties of cells , it can be inferred that this compound may localize to regions of the cell where these channels are present.
Preparation Methods
The total synthesis of verruculogen involves ligand-controlled C-H borylation . This method has been applied to the synthesis of this compound and its isoprenyl derivative, fumitremorgin A . The synthetic route includes several steps, such as C-H functionalization on the indole C6 position, which is challenging due to the preferential reactivity of indole at C2, C3, and C7 positions . The synthesis is achieved through a series of reactions involving various reagents and conditions, including the use of iridium catalysts and hexane as a solvent .
Chemical Reactions Analysis
Verruculogen undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, ligand-controlled C-H borylation is a key reaction in the synthesis of this compound .
Scientific Research Applications
Verruculogen has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study calcium-activated potassium channels due to its potent blocking activity . In biology, this compound is studied for its neurotoxic effects and its role in modifying the electrophysiological properties of human nasal epithelial cells . In medicine, it is used to investigate the mechanisms of tremor and other neurological conditions .
Comparison with Similar Compounds
Verruculogen is part of a family of alkaloids that includes fumitremorgin A, fumitremorgin B, and other fumitremorgin-type alkaloids . These compounds share similar structural features, such as the presence of an eight-membered endoperoxide ring . this compound is unique due to its potent neurotoxic properties and its ability to block calcium-activated potassium channels . Other similar compounds include tryprostatins, cyclotryprostatins, and spirotryprostatins .
Biological Activity
Verruculogen is a mycotoxin produced by various species of the fungus Aspergillus, particularly Aspergillus fumigatus. It is recognized for its significant biological activity, particularly in relation to human health and its role in fungal pathogenesis. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on human cells, and implications for health.
This compound is classified as a bioactive alkaloid containing an eight-membered endoperoxide structure. This unique configuration is critical for its biological activity, influencing its interaction with cellular components. The synthesis of this compound involves complex enzymatic processes, particularly through the action of this compound synthase (FtmOx1), which catalyzes the formation of the endoperoxide linkage .
Effects on Human Cells
Research indicates that this compound has profound effects on human nasal epithelial cells (HNEC). In vitro studies have demonstrated that this compound alters the electrophysiological properties of these cells, leading to decreased transepithelial resistance and increased potential differences. Specifically, at a concentration of , this compound mimicked the effects observed with whole fungal filtrate from A. fumigatus cultures .
Key Findings from Studies
- Electrophysiological Changes : The application of this compound resulted in significant changes in transepithelial resistance (Rt) and potential difference (Vt) in HNEC cultures. These alterations suggest that this compound may facilitate the colonization and invasion of the respiratory epithelium by A. fumigatus by modifying cell permeability .
- Toxicity Profile : Exposure to this compound has been linked to various health issues, including respiratory symptoms and immune system alterations. Mycotoxins like this compound can cause immediate toxic responses and have long-term effects such as carcinogenicity and teratogenicity .
Case Studies
Several studies have highlighted the clinical implications of this compound exposure:
- Respiratory Infections : A study involving patients with invasive aspergillosis indicated that this compound production by A. fumigatus strains correlates with increased severity of respiratory symptoms and higher mortality rates among immunocompromised individuals .
- Occupational Exposure : Workers in environments with high levels of fungal spores showed elevated levels of mycotoxin biomarkers, including this compound, correlating with respiratory distress and allergic reactions .
Research Findings Summary Table
Properties
IUPAC Name |
23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-20,23,31,34H,6-7,10,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXYHMMJJCTUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1N2C3=C(C=CC(=C3)OC)C4=C2C(CC(OO1)(C)C)N5C(=O)C6CCCN6C(=O)C5(C4O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925965 | |
Record name | 10,10a-Dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methylprop-1-en-1-yl)-1,10,10a,14,14a,15b-hexahydro-5H,12H-3,4-dioxa-5a,11a,15a-triazacycloocta[1,2,3-lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12771-72-1 | |
Record name | 10,10a-Dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methylprop-1-en-1-yl)-1,10,10a,14,14a,15b-hexahydro-5H,12H-3,4-dioxa-5a,11a,15a-triazacycloocta[1,2,3-lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5R-(5alpha,10 alpha,10aalpha,14aalpha,15balpha))-1,10,10a,14,14a,15b-Hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-5H,12H-3,4-dioxa-5a,11a,15a-triaza cyclooct (1m) indeno (5,6-b)fluorene-11,15(2H,13H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.